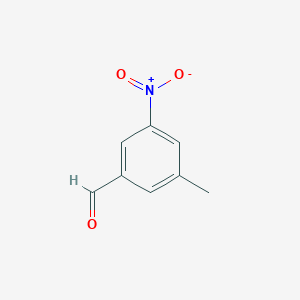

3-Methyl-5-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJUTTOJJMSVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548459 | |

| Record name | 3-Methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107757-06-2 | |

| Record name | 3-Methyl-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107757-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-Methyl-5-nitrobenzaldehyde, identified by the CAS number 107757-06-2 , is an aromatic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a benzaldehyde core substituted with a methyl group at the 3-position and a nitro group at the 5-position, imparts a unique electronic and steric profile that makes it a versatile synthetic intermediate.[1] The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality provides two key handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties

This compound typically presents as a yellow to orange crystalline solid with a characteristic aromatic odor.[1] It exhibits good solubility in common organic solvents such as ethanol and ether, while its solubility in water is limited.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 107757-06-2 | [2] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically around 10 ppm. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (7-9 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl protons (CH₃) will appear as a singlet in the upfield region, likely around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde group (around 190 ppm), the aromatic carbons (in the 120-150 ppm range), and the methyl carbon (around 20 ppm). The positions of the aromatic carbon signals will be influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

A strong carbonyl (C=O) stretching vibration from the aldehyde group in the region of 1700-1720 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-H stretching vibrations of the aromatic ring and the methyl group in the 2800-3100 cm⁻¹ region.

-

C-H stretching of the aldehyde group, which typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.15 g/mol ). The fragmentation pattern will likely involve the loss of the aldehyde group (CHO) and the nitro group (NO₂), providing further confirmation of the structure.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the nitration of 3-methylbenzaldehyde. This electrophilic aromatic substitution reaction is directed by the existing substituents on the benzene ring. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects will influence the position of the incoming nitro group.

The synthesis of the related compound, 3-nitrobenzaldehyde, is well-documented and typically involves the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[3][4] A similar protocol can be adapted for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

CAUTION: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: Dissolve 3-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. To this solution, add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Applications in Drug Development

Nitrobenzaldehyde derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. The aldehyde group provides a reactive site for condensation reactions, such as the formation of Schiff bases, which are known to exhibit a broad spectrum of biological activities.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the structural motif is of significant interest in medicinal chemistry. For instance, 3-nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, a class of drugs widely used to treat hypertension.[5] It is plausible that this compound could be utilized in a similar fashion to generate novel analogs with potentially improved pharmacological profiles.

Furthermore, various nitrobenzaldehyde derivatives have been investigated for their potential as antimicrobial and anticancer agents.[6] The presence of the nitro group can contribute to the biological activity of these compounds.

Caption: A generalized workflow for the utilization of this compound in drug discovery.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment, are essential. Nitro compounds can be hazardous and may pose environmental risks, so proper disposal procedures must be followed.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. While specific applications of this particular molecule are still emerging, the well-established utility of related nitrobenzaldehydes in medicinal chemistry underscores its importance as a target for further research and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

-

PubChemLite. This compound (C8H7NO3). [Link]

-

OC-Praktikum. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

PubChem. This compound | C8H7NO3 | CID 13753998. [Link]

-

PubChem. 3-Methoxy-5-nitrobenzaldehyde | C8H7NO4 | CID 12137088. [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

-

Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

PubMed. Genotoxic Activity of M-Nitrobenzaldehyde. [Link]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

-

ResearchGate. Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. [Link]

-

MDPI. Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing. [Link]

Sources

physicochemical properties of 3-Methyl-5-nitrobenzaldehyde

An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-5-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a holistic understanding of this compound, grounding technical specifications in the context of practical application and synthetic strategy. The narrative is designed to be both a reference and a strategic tool, enabling researchers to leverage the unique properties of this molecule with confidence and precision. We will explore not just the "what" but the "why"—the causal relationships between molecular structure and observable properties that are critical for innovation in medicinal chemistry and materials science.

Core Molecular Profile and Significance

This compound (CAS No: 107757-06-2) is an aromatic aldehyde whose chemical personality is defined by the interplay of its three functional groups on the benzene ring.[1] The aldehyde group serves as a reactive handle for a multitude of synthetic transformations. Positioned meta to the aldehyde are a methyl group (-CH₃) and a nitro group (-NO₂). The nitro group is strongly electron-withdrawing, rendering the aromatic ring electron-deficient and influencing the reactivity of the aldehyde. The methyl group, being weakly electron-donating, subtly modulates this electronic landscape. This specific substitution pattern makes this compound a valuable and versatile intermediate in the synthesis of dyes, agrochemicals, and particularly, pharmaceutical compounds.[1] Its structural analogues, like 3-nitrobenzaldehyde, are crucial precursors in the synthesis of dihydropyridine calcium channel blockers (e.g., Nimodipine, Nicardipine) and other therapeutic agents, highlighting the potential utility of this scaffold in drug discovery.[2][3]

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is the bedrock of successful experimental design, from reaction setup to purification and storage.

Summary of Physical Properties

The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable snapshot of the compound's key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃ | [1][4][5] |

| Molecular Weight | 165.15 g/mol | [5][6] |

| Appearance | Yellow to orange crystalline solid/powder | [1] |

| Melting Point | Not consistently reported; requires experimental verification. | |

| Boiling Point | Not consistently reported; requires experimental verification. | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C recommended for long-term stability. | |

| InChI Key | JXJUTTOJJMSVBB-UHFFFAOYSA-N | [1][7] |

| SMILES | CC1=CC(=CC(=C1)[O-])C=O | [7] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. While a dedicated spectrum database for this specific molecule is sparse, its expected spectral characteristics can be expertly inferred from the functional groups present.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear significantly downfield as a singlet, typically in the 9.9-10.1 ppm region.[8] The three aromatic protons will reside in the 7.5-8.5 ppm range, with their splitting pattern (multiplicity) determined by their coupling with each other. The methyl protons (-CH₃) will appear as a sharp singlet further upfield, likely around 2.4-2.6 ppm.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a highly deshielded signal for the aldehyde carbonyl carbon, expected above 190 ppm. The six aromatic carbons will produce signals in the 120-150 ppm range, with carbons attached to the nitro and aldehyde groups being the most downfield. The methyl carbon will give a signal in the upfield region, typically around 20-22 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a powerful tool for functional group identification. Key absorption bands to expect are:

-

A strong, sharp peak for the aldehyde C=O stretch around 1700-1710 cm⁻¹.

-

Distinct C-H stretching bands for the aldehyde proton around 2830-2695 cm⁻¹.[8]

-

Strong, characteristic absorbances for the nitro group (-NO₂) at approximately 1550-1475 cm⁻¹ (asymmetric stretch) and 1365-1290 cm⁻¹ (symmetric stretch).[8]

-

Aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches in the 1600-1400 cm⁻¹ region.[8]

-

Experimental Workflow: Protocol for Purity and Identity Confirmation

The following workflow represents a self-validating system for the characterization of a newly synthesized or procured batch of this compound. The causality is explicit: each step provides a piece of evidence that, when combined, builds an irrefutable case for the compound's identity and purity.

Caption: A robust workflow for the validation of this compound.

Detailed Protocol: HPLC Purity Determination

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. By separating the main component from impurities, it provides a quantitative percentage of purity, which is essential for stoichiometric calculations in subsequent reactions and for meeting regulatory standards in drug development.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of Acetonitrile and Water (e.g., a 60:40 v/v ratio). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak with good resolution from any impurities.

-

Standard Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of a certified reference standard of this compound in the mobile phase. From this, prepare a working standard of approximately 0.1 mg/mL.

-

Sample Solution Preparation: Prepare a sample solution at the same concentration as the working standard (0.1 mg/mL) using the batch to be tested.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm (A common wavelength for aromatic compounds).

-

-

Analysis: Inject the working standard solution multiple times to ensure system suitability (reproducibility of retention time and peak area). Once the system is stable, inject the sample solution.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, using the area percent method.

Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100

Synthetic Considerations and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the compound's synthetic origins and subsequent reactivity. Analogous to 3-nitrobenzaldehyde, a common synthetic route involves the direct nitration of the corresponding benzaldehyde (3-methylbenzaldehyde in this case) using a mixture of nitric acid and sulfuric acid.[10][11][12] Careful control of reaction temperature is critical to manage regioselectivity and prevent over-nitration.[10][13]

The reactivity of this compound is rich and synthetically useful:

-

Aldehyde Chemistry: The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition and condensation reactions (e.g., Wittig, Knoevenagel).[14]

-

Nitro Group Chemistry: The nitro group can be selectively reduced to an amine (-NH₂), which opens up a vast array of further functionalization, including diazotization and amide bond formation. This amine is often a key intermediate for building pharmaceutical scaffolds.

-

Aromatic Ring Chemistry: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.

Conclusion: A Strategic Perspective

This compound is more than a collection of physicochemical data; it is a strategic molecular tool. Its defined structure, predictable reactivity, and role as a precursor to high-value compounds make it a subject of significant interest. The protocols and data within this guide are designed to provide a framework for rigorous scientific inquiry, ensuring that researchers can proceed with a validated and well-characterized starting material. Mastery of its properties is the first step toward unlocking its full potential in the next generation of therapeutics and advanced materials.

References

-

PubChem. This compound | C8H7NO3 | CID 13753998. [Link]

-

Shaanxi Bloom Tech Co., Ltd. What is the purpose of 3-Nitrobenzaldehyde. (2022-07-17). [Link]

-

University of California, Los Angeles. Spectroscopy Tutorial: Examples - Example 13. [Link]

-

PubChemLite. This compound (C8H7NO3). [Link]

-

NOP (Network for Online Education in Organic Chemistry). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

PubChem. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145. [Link]

-

Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

Solubility of Things. 3-Nitrobenzaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

-

NIST WebBook. 3-Nitro-4-methylbenzaldehyde. [Link]

Sources

- 1. CAS 107757-06-2: this compound | CymitQuimica [cymitquimica.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H7NO3 | CID 13753998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 107757-06-2 | AChemBlock [achemblock.com]

- 6. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. hmdb.ca [hmdb.ca]

- 10. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. 3-Nitrobenzaldehyde CAS#: 99-61-6 [m.chemicalbook.com]

- 14. sarchemlabs.com [sarchemlabs.com]

A Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Molecular Properties, Synthesis, and Handling

Introduction

3-Methyl-5-nitrobenzaldehyde (CAS No: 107757-06-2) is a substituted aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a benzaldehyde core with a methyl group and a nitro group positioned meta to each other, provides a unique electronic landscape that makes it a valuable and versatile chemical intermediate.[1][2] The presence of the electron-withdrawing nitro and aldehyde groups, combined with the electron-donating methyl group, allows for a diverse range of chemical transformations.[2]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will cover its core molecular structure and physicochemical properties, present a detailed, field-proven synthetic protocol, and outline critical safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

The functionality and reactivity of this compound are direct consequences of its molecular structure.

Structural Identification

Visualization of Molecular Structure

The two-dimensional structure of this compound is depicted below, illustrating the spatial relationship between the aldehyde, methyl, and nitro functional groups on the benzene ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 165.15 g/mol | [4][6][7] |

| CAS Number | 107757-06-2 | [3][6] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 55 - 58 °C | |

| Solubility | Soluble in ethanol and ether; limited in water | [1] |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-methylbenzaldehyde (m-tolualdehyde). This section details the rationale and a validated experimental protocol.

Rationale for Synthetic Strategy

The core of this synthesis is an electrophilic aromatic substitution reaction. The substrate, m-tolualdehyde, possesses two directing groups on the benzene ring: an aldehyde (-CHO) and a methyl (-CH₃) group. Both are ortho-, para-directing. However, the aldehyde group is strongly deactivating, while the methyl group is activating. The nitration is performed under strongly acidic conditions where the aldehyde can be protonated, further enhancing its deactivating nature. The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the deactivating aldehyde group are C3 and C5. The reaction yields the 5-nitro isomer as a major product.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is used. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-15°C) is critical to prevent unwanted side reactions, such as di-nitration and oxidation of the sensitive aldehyde group to a carboxylic acid.[8]

-

Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the acid and dissipating heat, and it precipitates the organic product, which has low solubility in the resulting aqueous medium.[8]

Experimental Protocol: Nitration of m-Tolualdehyde

This protocol is adapted from established procedures for the nitration of benzaldehydes and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[8]

Materials:

-

3-methylbenzaldehyde (m-tolualdehyde)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether (TBME) or other suitable organic solvent

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Toluene and Petroleum Ether (for recrystallization)

Procedure:

-

Preparation of Nitrating Acid: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 19 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0°C.

-

Addition of Nitric Acid: Slowly add 8.7 mL of fuming HNO₃ dropwise to the sulfuric acid while stirring vigorously. Ensure the temperature does not exceed 10°C.[8]

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2.0 g of 3-methylbenzaldehyde dropwise via the dropping funnel. Maintain the internal reaction temperature between 10-15°C throughout the addition.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[8]

-

Quenching and Isolation: Carefully pour the reaction mixture onto ~500 g of crushed ice in a large beaker with stirring. A yellow precipitate (the crude product) will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acid.[8]

-

Work-up: Dissolve the crude product in ~125 mL of tert-butyl methyl ether. Transfer to a separatory funnel and wash with 125 mL of 5% NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from a mixture of toluene and petroleum ether to yield pure this compound.[8]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound, as nitroaromatics and aldehydes present specific hazards.

Hazard Identification

Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H411: Toxic to aquatic life with long lasting effects.

-

General aldehyde hazards include potential for irritation to the eyes, skin, and respiratory tract upon contact or inhalation.

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Environmental Precautions: Avoid release into the environment. Collect spillage and dispose of it as hazardous waste according to institutional and local regulations.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[6]

Conclusion

This compound is a key chemical building block with well-defined physicochemical properties. Its utility in organic synthesis is significant, driven by the reactivity of its aldehyde and nitro functional groups. The synthetic route via electrophilic nitration of m-tolualdehyde is robust, provided that strict control over reaction conditions is maintained. By understanding its molecular structure, synthetic pathway, and handling requirements, researchers can safely and effectively leverage this compound for the development of novel therapeutics, dyes, and other advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO3). Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

Sources

- 1. CAS 107757-06-2: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 95% | CAS: 107757-06-2 | AChemBlock [achemblock.com]

- 4. This compound | C8H7NO3 | CID 13753998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 6. 107757-06-2|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitrobenzaldehyde in Common Laboratory Solvents

Introduction

In the realms of pharmaceutical development, synthetic chemistry, and materials science, a thorough understanding of a compound's solubility is a cornerstone of successful research and development. This guide provides a detailed technical overview of the solubility characteristics of 3-Methyl-5-nitrobenzaldehyde (C₈H₇NO₃), a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] For researchers and drug development professionals, comprehending the solubility of this compound in common laboratory solvents is critical for reaction optimization, purification, formulation, and ensuring reproducible results.

This document moves beyond a simple tabulation of data, offering insights into the physicochemical principles governing the solubility of this compound. We will explore experimental methodologies for solubility determination, present qualitative and quantitative data, and discuss the implications of solvent choice on the reactivity of this versatile benzaldehyde derivative.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 55 - 58 °C (131 - 136 °F) | [3] |

| InChI Key | JXJUTTOJJMSVBB-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC(=C1)[O-])C=O | [4] |

The structure of this compound, featuring a moderately nonpolar aromatic ring, a polar nitro group, and an aldehyde functional group capable of hydrogen bonding, suggests a nuanced solubility profile. The interplay of these functional groups dictates its interaction with various solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning that compounds tend to dissolve in solvents with similar polarity.[5][6]

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of this compound is governed by the balance of its nonpolar (methylated benzene ring) and polar (nitro and aldehyde groups) functionalities.

-

Polar Solvents: These solvents can engage in hydrogen bonding and dipole-dipole interactions.[5]

-

Protic Polar Solvents (e.g., water, ethanol, methanol): These solvents possess a hydrogen atom bound to an electronegative atom and can act as both hydrogen bond donors and acceptors. While the aldehyde and nitro groups can accept hydrogen bonds, the overall nonpolar character of the benzene ring limits solubility in highly polar protic solvents like water.[1][6]

-

Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have dipoles but lack acidic protons.[5] They can effectively solvate this compound through dipole-dipole interactions with the nitro and aldehyde groups.

-

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are suitable for dissolving nonpolar compounds through van der Waals forces.[5] The aromatic ring of this compound will have favorable interactions with these solvents.

Qualitative Solubility Assessment

Based on its structure and general principles of solubility, a qualitative assessment can be made. This compound is expected to have limited solubility in water but is soluble in many organic solvents.[1] An analogous compound, 4-nitrobenzaldehyde, is known to be soluble in organic solvents like ethanol, acetone, and chloroform, while having limited water solubility due to its predominantly non-polar aromatic structure.[6]

A tiered approach to solubility testing is often employed, starting with less rigorous mechanical techniques and progressing to more vigorous methods if the compound does not readily dissolve.[7] Visual observation for a clear solution without any cloudiness or precipitate is the primary determinant of solubility in this context.[7]

Experimental Determination of Equilibrium Solubility

For quantitative analysis, the shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[8] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the key steps in the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol: Equilibrium Solubility Determination

I. Purpose: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

II. Materials & Equipment:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

III. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Accurately add a known volume of each test solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached. It is important to control the temperature as it significantly impacts solubility.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials.[5]

-

Sample Collection: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining undissolved solid.[5]

-

Quantification:

-

Prepare a stock solution of this compound of known concentration.

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.[5]

-

Analyze the standard solutions and the filtered sample solutions by HPLC.

-

Determine the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve.

-

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[5]

IV. Precautions:

-

Ensure all solvents and the solute are pure.[8]

-

The temperature must be adequately controlled throughout the experiment.[8][9]

-

The analytical method used for quantification must be reliable and reproducible.[8]

-

Handle this compound with appropriate personal protective equipment, as it is harmful if swallowed and toxic to aquatic life.[3]

Expected Solubility Trends and Data

Based on these trends, the expected solubility of this compound in common lab solvents would follow this general order:

High Solubility:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Acetonitrile

Moderate Solubility:

-

Ethanol

-

Methanol

-

Ethyl Acetate

-

Toluene

Low to Sparingly Soluble:

-

Water

-

Hexane

Implications of Solvent Choice on Reactivity

The choice of solvent extends beyond mere dissolution and can significantly influence the reactivity of this compound. The reactivity is primarily governed by the aldehyde and nitro functional groups.[12]

Logical Flow of Solvent Effects on Reactivity

Caption: Influence of solvent choice on the reactivity of this compound.

-

Aldehyde Group: The aldehyde group is electrophilic and susceptible to nucleophilic addition.[6] The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive than benzaldehyde itself.[13] Polar solvents can further stabilize the partial positive charge on the carbonyl carbon, potentially increasing its reactivity.[14] However, protic solvents might hydrogen bond with the carbonyl oxygen, which could also modulate its reactivity.[14] For reactions like aldol condensations, the solvent can also act as a reactant, as seen with acetone and 4-nitrobenzaldehyde.[15]

-

Nitro Group: The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[12] The choice of solvent is critical for the selection and efficacy of the reducing agent.

-

Aromatic Ring: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[14] Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the charged intermediates.

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and drug development. A systematic approach, beginning with an understanding of its physicochemical properties and the principles of "like dissolves like," allows for a rational selection of solvents. While qualitative assessments provide initial guidance, quantitative determination through methods like the shake-flask protocol is essential for precise and reproducible experimental design. Furthermore, the judicious choice of solvent is paramount not only for achieving desired concentrations but also for influencing the reaction pathways and outcomes involving the aldehyde and nitro functionalities. This guide provides a comprehensive framework for researchers to approach the solubility and reactivity of this compound in a scientifically rigorous manner.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Alloprof. (n.d.). Measuring Solubility.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- CymitQuimica. (n.d.). CAS 107757-06-2: this compound.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- PubChem. (n.d.). This compound.

- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.

- Sigma-Aldrich. (2024). Safety Data Sheet - this compound.

- Solubility of Things. (n.d.). 4-Nitrobenzaldehyde.

- Fisher Scientific. (2010). Safety Data Sheet - m-Tolualdehyde.

- BenchChem. (n.d.). Solvent effects on the reactivity of 4-Chloro-3-nitrobenzaldehyde.

- Sigma-Aldrich. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C8H7NO3).

- BLD Pharm. (n.d.). 107757-06-2|this compound.

- ResearchGate. (2018). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone....

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.

- Doubtnut. (n.d.). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ?.

- DC Chemicals. (n.d.). 3-Methyl-4-nitrobenzaldehyde|18515-67-8|MSDS.

- ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents....

- ResearchGate. (2025). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures.

Sources

- 1. CAS 107757-06-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 107757-06-2|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. doubtnut.com [doubtnut.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-Methyl-5-nitrobenzaldehyde, a key aromatic intermediate. With a focus on practical application for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, a robust synthesis protocol, in-depth characterization methodologies, and its potential applications in medicinal chemistry and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic aldehyde with the chemical formula C₈H₇NO₃. The presence of both a methyl group and a nitro group on the benzaldehyde scaffold imparts specific reactivity and physical properties that make it a valuable building block in synthetic chemistry.

IUPAC Name: this compound[1] SMILES Notation: CC1=CC(=CC(=C1)[O-])C=O[2] CAS Number: 107757-06-2[1]

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [3] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Expected to be a solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic nitration of 3-methylbenzaldehyde. The directing effects of the substituents on the aromatic ring are key to understanding the regioselectivity of this reaction. The aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The nitration of 3-methylbenzaldehyde will therefore yield a mixture of isomers, with the primary products being this compound, 3-methyl-2-nitrobenzaldehyde, and 3-methyl-4-nitrobenzaldehyde. Judicious control of reaction conditions is necessary to favor the desired 3,5-disubstituted product.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of benzaldehyde derivatives.[6]

Materials:

-

3-Methylbenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0°C. Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10°C.

-

Nitration Reaction: To the cooled nitrating mixture, add 3-methylbenzaldehyde dropwise from the dropping funnel. The internal temperature must be maintained between 0°C and 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product, a mixture of isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: The purified this compound is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as 3-nitrobenzaldehyde and other substituted benzaldehydes.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are presented below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~10.1 | (s, 1H, -CHO) |

| ~8.4 | (s, 1H, Ar-H) |

| ~8.2 | (s, 1H, Ar-H) |

| ~7.8 | (s, 1H, Ar-H) |

| ~2.5 | (s, 3H, -CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~2850-2750 | Aldehyde C-H Stretch |

| ~1710-1690 | Aldehyde C=O Stretch |

| ~1600, ~1475 | Aromatic C=C Stretch |

| ~1540-1520 | Asymmetric NO₂ Stretch |

| ~1350-1330 | Symmetric NO₂ Stretch |

Reactivity and Potential Applications

The presence of the electron-withdrawing nitro and aldehyde groups makes the aromatic ring of this compound electron-deficient, influencing its reactivity.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a route to 3-amino-5-methylbenzaldehyde, a versatile intermediate for the synthesis of various heterocyclic compounds.

-

Oxidation/Reduction of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further synthetic transformations.

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality is susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines (Schiff bases).

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to form carbon-carbon bonds.

Applications in Drug Discovery and Development

While specific applications of this compound in drug development are not extensively documented, its structural analogue, 3-nitrobenzaldehyde, is a crucial intermediate in the synthesis of several dihydropyridine calcium channel blockers like nifedipine, nitrendipine, and nimodipine.[7][8] These drugs are widely used in the treatment of hypertension and angina.

The general workflow for utilizing a substituted benzaldehyde in the initial stages of drug discovery is depicted below.

Caption: A generalized workflow for the use of substituted benzaldehydes in drug discovery.

Given the established biological activity of various substituted benzaldehydes and their derivatives as antimicrobial and anticancer agents, this compound represents a promising scaffold for the development of novel therapeutic agents.[9][10] For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers.[11][12]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other nitroaromatic compounds, it is potentially harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a practical resource for researchers in the field. The methodologies and data presented herein are intended to facilitate further investigation and exploitation of this compound in the development of novel molecules with important biological activities.

References

-

Al-Majnoun, D., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(18), 5563. [Link]

-

Al-Majnoun, D., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

-

Abdel-Ghani, N. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23389-23411. [Link]

-

Di Somma, I., et al. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

-

PubChemLite. This compound (C8H7NO3). [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 346-357. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2022). What is the purpose of 3-Nitrobenzaldehyde. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4350-4354. [Link]

-

van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

- Google Patents. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

Lund University. Convenient synthesis of benzene-1,3,5-tricarbaldehyde and congeners. [Link]

-

Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

-

ResearchGate. Convenient Synthesis of Benzene‐1,3,5‐tricarbaldehyde and Congeners. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of m-nitrobenzaldehyde. [Link]

-

NIST WebBook. 3-Nitro-4-methylbenzaldehyde. [Link]

-

Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). American Chemical Science Journal, 2(3), 116-123. [Link]

-

Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(40), 18609-18613. [Link]

-

Eriksson, L. A., & Strand, M. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353. [Link]

Sources

- 1. This compound 95% | CAS: 107757-06-2 | AChemBlock [achemblock.com]

- 2. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C8H7NO3 | CID 13753998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 107757-06-2 [sigmaaldrich.com]

- 5. 107757-06-2|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Calculation and Analysis of Electron Density in 3-Methyl-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive walkthrough of the theoretical framework and practical application of computational chemistry techniques to analyze the electron density distribution of 3-Methyl-5-nitrobenzaldehyde. The strategic placement of an electron-donating methyl group and two powerful electron-withdrawing nitro and aldehyde groups creates a complex electronic environment with significant implications for molecular reactivity and intermolecular interactions. Understanding this landscape is paramount for researchers in medicinal chemistry and materials science. This document details the rationale behind methodological choices, from selecting the appropriate level of theory and basis set to the step-by-step execution of geometry optimization and subsequent electron density analysis. We will explore various analytical methods, including Mulliken and Natural Bond Orbital (NBO) population analyses, and visualize the results through electron density isosurfaces and electrostatic potential (ESP) maps. The insights derived from these calculations are crucial for predicting sites of electrophilic and nucleophilic attack, understanding non-covalent interactions essential for drug design, and guiding synthetic strategies.

Introduction: The Electronic Architecture of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with three functional groups: an aldehyde (-CHO), a nitro group (-NO₂), and a methyl group (-CH₃).[1] The interplay of these substituents governs the molecule's electronic properties and, consequently, its chemical behavior.

-

Electron-Withdrawing Groups (EWGs): The nitro and aldehyde groups are potent EWGs. The nitro group withdraws electron density from the aromatic ring through both the inductive effect and a strong resonance effect.[2][3] Similarly, the carbonyl in the aldehyde group is strongly electron-withdrawing. These groups decrease the electron density of the benzene ring, particularly at the ortho and para positions relative to themselves.

-

Electron-Donating Group (EDG): The methyl group is a weak electron-donating group, primarily through an inductive effect and hyperconjugation.[4][5] It pushes electron density into the aromatic system.

The meta-substitution pattern of these competing groups on the benzaldehyde scaffold results in a nuanced electron density distribution. A thorough theoretical analysis is therefore essential to precisely map out the electron-rich and electron-poor regions, which are key determinants of the molecule's reactivity and its potential for molecular recognition in biological systems.

The Rationale for Electron Density Analysis in Drug Discovery

The electron density, a fundamental quantum mechanical observable, dictates all properties of a molecule.[6][7] Its analysis is not merely an academic exercise; it provides critical insights for drug development professionals:

-

Molecular Recognition: The binding of a ligand (drug) to its biological target (e.g., a protein receptor) is governed by intermolecular forces, which are electrostatic in nature. The electrostatic potential (ESP), derived from the electron density, reveals how a molecule will interact with its environment.[8] A molecule's ESP map is a powerful tool for predicting and optimizing these crucial electrostatic interactions.[9][10]

-

Reactivity Prediction: Electron density distribution determines the most likely sites for chemical reactions. Regions of high electron density (nucleophilic sites) are susceptible to attack by electrophiles, while regions of low electron density (electrophilic sites) are targets for nucleophiles.[11] This information is invaluable for designing synthetic routes and understanding potential metabolic pathways.

-

Structure-Activity Relationship (SAR): By computationally modifying a lead compound and analyzing the resulting changes in its electron density and ESP, researchers can develop robust SAR models. This allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.[10]

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a robust and widely accepted workflow for the theoretical calculation of electron density. The choice of methodology is critical for obtaining results that are both accurate and computationally feasible.

The Computational Workflow

The overall process involves building the molecule, optimizing its geometry to find the most stable structure, and then performing a detailed analysis of the electron distribution from the resulting wavefunction.

Caption: Computational workflow for electron density analysis.

Selection of Computational Tools and Model Chemistry

Software: A variety of robust quantum chemistry software packages can perform these calculations. Widely used examples include Gaussian, GAMESS, and Spartan.[12][13][14] These programs provide the necessary tools for structure building, calculation execution, and results analysis.

Model Chemistry: The accuracy of a quantum chemical calculation is determined by the chosen "model chemistry," which consists of two components: the level of theory and the basis set.

-

Level of Theory: Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for molecules of this size.[15] The B3LYP hybrid functional is a workhorse in the field, known for providing reliable geometries and electronic properties for a wide range of organic systems. For even greater accuracy, especially in describing non-covalent interactions, long-range corrected functionals like ωB97X-D are recommended.[16][17]

-

Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a good starting point.

-

6-31G: This indicates that the core atomic orbitals are described by 6 primitive Gaussian functions, while the valence orbitals are split into two functions (an inner one described by 3 Gaussians and an outer one by 1 Gaussian), allowing for more flexibility.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They are crucial for accurately describing the anisotropic nature of electron density in chemical bonds.

-

For publication-quality results or systems where subtle electronic effects are critical, a larger basis set such as 6-311++G(2df,2p) is advisable.[16] The "++" indicates the addition of diffuse functions, which are important for describing lone pairs and anions.

Step-by-Step Experimental Protocol

-

Molecular Construction: Build the 3D structure of this compound using the molecular editor of your chosen software (e.g., GaussView, Spartan).[18] Ensure the correct connectivity and initial stereochemistry.

-

Geometry Optimization:

-

Set up a geometry optimization calculation using the selected level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

-

This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

-

-

Vibrational Frequency Analysis:

-

Following optimization, perform a frequency calculation at the same level of theory.

-

A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find the true ground state structure.

-

-

Single-Point Calculation and Wavefunction Analysis:

-

Using the confirmed optimized geometry, run a single-point energy calculation.

-

Request the desired analyses in the calculation setup. This typically includes Pop=Mulliken for Mulliken analysis and Pop=NBO for Natural Bond Orbital analysis in Gaussian.[19] This calculation generates the final wavefunction file (.wfx or .fchk) needed for visualization.

-

Analysis and Interpretation of Results

Population Analysis: Assigning Atomic Charges

Population analysis methods partition the total electron density among the atoms in the molecule, providing partial atomic charges. These charges offer a simplified, quantitative picture of the electron distribution.

-

Mulliken Population Analysis: This method divides the electron density in a bond equally between the two participating atoms.[20] While computationally simple, its results are highly dependent on the basis set used and can sometimes be unphysical.[21]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and basis-set-independent description. It localizes electrons into orbitals that correspond to core electrons, lone pairs, and bonding orbitals. The resulting "natural charges" are generally considered more reliable for chemical interpretation.

Table 1: Predicted Partial Atomic Charges for this compound (Note: These are hypothetical values for illustrative purposes. Actual values must be generated from a quantum chemical calculation.)

| Atom | Mulliken Charge (e) | NBO Charge (e) | Interpretation |

| O (Aldehyde) | -0.45 | -0.60 | High negative charge, strong nucleophilic character, and a primary site for hydrogen bond acceptance. |

| C (Aldehyde) | +0.30 | +0.45 | Significant positive charge, highly electrophilic, and susceptible to nucleophilic attack. |

| C1 (Ring, -CHO) | +0.15 | +0.10 | Electron density is withdrawn by the aldehyde group. |

| C3 (Ring, -CH3) | -0.10 | -0.15 | Slight increase in electron density due to the donating effect of the methyl group. |

| C5 (Ring, -NO2) | +0.20 | +0.25 | Significant electron withdrawal by the nitro group. |

| N (Nitro) | +0.60 | +0.85 | Highly positive charge, reflecting the strong electron-withdrawing nature of the two oxygen atoms. |

| O (Nitro, x2 avg) | -0.40 | -0.55 | Strong negative charge, indicating high electron density and potential for intermolecular interactions. |

Visualization: Mapping the Electron Landscape

Visualizing the electron density and electrostatic potential provides a more holistic and intuitive understanding than tabulated charges alone.[22]

Electron Density Isosurface: This surface represents a region of space where the electron density has a constant value (e.g., 0.002 electrons/bohr³). It effectively maps the van der Waals surface, providing a visual representation of the molecule's size and shape.

Electrostatic Potential (ESP) Map: The ESP map is generated by plotting the electrostatic potential onto the electron density isosurface.[23] The surface is color-coded to indicate regions of different potential:

-

Red: Regions of negative electrostatic potential (electron-rich). These are typically found around electronegative atoms like oxygen and are favorable sites for interacting with positive charges (electrophiles).

-

Blue: Regions of positive electrostatic potential (electron-poor). These are found around electropositive atoms like hydrogen (especially acidic ones) and indicate sites susceptible to attack by nucleophiles.

-

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, we predict the following ESP map features:

-

Intense Red Regions: Located around the oxygen atoms of both the nitro and aldehyde groups, confirming their role as primary sites for hydrogen bond acceptance and interaction with electrophiles.

-

Intense Blue Region: Located on the hydrogen atom of the aldehyde group, indicating its acidic nature and susceptibility to nucleophilic attack.

-

Slightly Positive (Blue-Green) Ring: The aromatic ring will generally be electron-deficient due to the two powerful withdrawing groups, making it less reactive towards electrophilic aromatic substitution compared to benzene.

Sources

- 1. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The electron density: a fidelity witness for quantum computation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05269A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. wavefun.com [wavefun.com]

- 13. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]

- 14. Spartan is a molecular modeling and computational chemistry software developed by Wavefunction, Inc., used to predict the structures, properties, and reactivity of molecules. [blink.ucsd.edu]

- 15. Density functional theory - Wikipedia [en.wikipedia.org]

- 16. Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives - Journal of King Saud University - Science [jksus.org]

- 17. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 21. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

Introduction: The Enduring Versatility of a Core Aromatic Scaffold

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Substituted Nitrobenzaldehydes

Substituted nitrobenzaldehydes are a class of organic compounds characterized by a benzene ring bearing both a formyl (-CHO) and a nitro (-NO₂) group. These molecules are not merely simple aromatic aldehydes; they are powerful and versatile intermediates in a vast array of chemical transformations.[1] The interplay between the electron-withdrawing nature of the nitro group and the reactivity of the aldehyde function makes them indispensable building blocks in fields ranging from medicinal chemistry and drug discovery to the synthesis of dyes and advanced materials.[2][3]

Historically, the synthesis of specific isomers, particularly 2-nitrobenzaldehyde, presented significant challenges, driving innovation in synthetic methodology.[4] The Baeyer–Drewson indigo synthesis, an early and notable application, utilized 2-nitrobenzaldehyde to produce the iconic indigo dye.[5] While this specific process has been largely supplanted, the fundamental reactivity it demonstrated has been repurposed and refined for modern applications. Today, the true value of substituted nitrobenzaldehydes lies in their role as precursors to complex heterocyclic systems and, perhaps most significantly, as the foundational structure for a critical class of photolabile protecting groups (PPGs).[1][5]

This guide provides a comprehensive literature review and technical overview for researchers, scientists, and drug development professionals. It delves into the nuances of synthesis, the logic behind characterization, and the sophisticated applications that make these compounds a cornerstone of modern organic synthesis.

Part 1: The Synthetic Challenge—Discovery and Methodologies

The synthesis of substituted nitrobenzaldehydes is fundamentally a study in controlling electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing group, which means that direct nitration of benzaldehyde preferentially yields the 3-nitro isomer.[6] Achieving substitution at the ortho and para positions requires more nuanced and often indirect strategies, a challenge that has shaped the discovery of various synthetic routes.

Direct Nitration of Benzaldehyde

The most straightforward approach involves the direct nitration of benzaldehyde using a sulfonitric mixture (concentrated nitric and sulfuric acids). Under standard conditions, this reaction yields predominantly 3-nitrobenzaldehyde.[7] However, extensive research has shown that reaction conditions can be manipulated to increase the proportion of the valuable 2-nitro isomer. The key insight is that a higher concentration of the nitronium ion (NO₂⁺), achieved by using a higher ratio of nitric acid, can favor an internal rearrangement mechanism where the aldehyde group assists in directing the nitration to the sterically hindered but spatially close ortho position.[8] Despite these optimizations, separating the resulting mixture of isomers remains a critical and often difficult step.[8]

Indirect and Classical Routes

The difficulties associated with direct nitration led to the development of numerous alternative synthetic pathways, particularly for 2-nitrobenzaldehyde. These routes often begin with a precursor where the desired substitution pattern is already established.

-

Oxidation of Substituted Nitrotoluenes: A common and industrially significant method is the oxidation of 2-nitrotoluene.[5] However, direct, high-yield oxidation to the aldehyde is challenging, as the reaction can easily proceed to the corresponding carboxylic acid. Various methods have been explored, including a one-pot synthesis suggested by Arthur Lapworth involving amyl nitrite and sodium ethoxide, which avoids many of the harsh reagents and safety concerns of other routes.[9]

-

Multi-step Sequences from Cinnamic Acid or Styrene: Indirect routes starting from cinnamic acid or styrene can be effective. Nitration of cinnamic acid, followed by oxidation and decarboxylation, can yield 2-nitrostyrene, which is then oxidized to 2-nitrobenzaldehyde.[5]

-

Halogenation-Oxidation Pathway: Another strategy involves the halogenation of 2-nitrotoluene to form a 2-nitrobenzyl halide. This intermediate is then oxidized using reagents like DMSO and sodium bicarbonate to yield the final aldehyde.[5] This route, however, presents significant safety risks, as nitrobenzyl halides can be thermally unstable and potentially explosive.[8]